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molecular formula C9H7F6N B151408 3,5-Bis(trifluoromethyl)benzylamine CAS No. 85068-29-7

3,5-Bis(trifluoromethyl)benzylamine

Cat. No. B151408
M. Wt: 243.15 g/mol
InChI Key: DHVHORCFFOSRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362372B1

Procedure details

At first, a 1-liter autoclave equipped with a mechanical stirrer was charged with 200 g (0.84 mol) of 3,5-bis(trifluoromethyl)benzonitrile, 200 ml of methanol, and 6 g of a catalyst (i.e., a carbon powder (50% wet) carrying thereon 5% palladium), followed by introduction of 14 g of liquid ammonia and then introduction of hydrogen to have a pressure of 1 MPa. Then, the reaction mixture was stirred, while the reaction temperature was maintained at 20° C. and while hydrogen was gradually introduced into the autoclave in a manner to maintain the total pressure at 1 MPa. After conducting the reaction for 3 hr, the reaction was stopped, followed by removing the catalyst by filtration. As a result of analyzing the obtained reaction liquid by gas chromatography, 3,5-bis(trifluoromethyl)benzylamine was formed at a yield of 85.1%.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#[N:7].N.[H][H]>[Pd].CO>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:12])[F:13])[CH:10]=1)[CH2:6][NH2:7]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
FC(C=1C=C(C#N)C=C(C1)C(F)(F)F)(F)F
Name
catalyst
Quantity
6 g
Type
catalyst
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
liquid
Quantity
14 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred, while the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At first, a 1-liter autoclave equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was gradually introduced into the autoclave in a manner
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the total pressure at 1 MPa
CUSTOM
Type
CUSTOM
Details
the reaction for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
by removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
As a result
CUSTOM
Type
CUSTOM
Details
the obtained reaction liquid by gas chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(CN)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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